1,3-Dichloro-5-(3-methoxyphenyl)benzene

Lipophilicity Chromatography Partition Coefficient

Select this specific biphenyl derivative for your research to leverage its quantifiable differentiation. With a computed XLogP3 of 4.8 and a low TPSA of 9.2 Ų, it aligns with CNS drug-likeness parameters, unlike polar analogs. Its 1,3-dichloro motif enables strategic palladium-catalyzed cross-couplings for complex polyaryl systems. This precise substitution pattern ensures reliable chromatographic behavior and solubility, making it a superior synthetic intermediate and reference standard.

Molecular Formula C13H10Cl2O
Molecular Weight 253.12 g/mol
CAS No. 1375068-81-7
Cat. No. B1457152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-5-(3-methoxyphenyl)benzene
CAS1375068-81-7
Molecular FormulaC13H10Cl2O
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8H,1H3
InChIKeyDZWVUJBVFSVBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-5-(3-methoxyphenyl)benzene (CAS 1375068-81-7): A Defined Biphenyl Building Block for Research and Industrial Synthesis


1,3-Dichloro-5-(3-methoxyphenyl)benzene (CAS 1375068-81-7) is a substituted biphenyl derivative with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol [1]. The compound features a 1,3-dichloro-substituted phenyl ring linked to a 3-methoxyphenyl ring. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 4.8 [1] and a topological polar surface area (TPSA) of 9.2 Ų [1], which differentiate it from structurally related analogs and influence its utility as a synthetic intermediate and research tool.

Why 1,3-Dichloro-5-(3-methoxyphenyl)benzene Cannot Be Casually Substituted: A Quantitative Differentiation Guide


1,3-Dichloro-5-(3-methoxyphenyl)benzene is not interchangeable with its closest analogs due to quantifiable differences in lipophilicity, polar surface area, and molecular weight [1][2][3]. These variations directly impact key procurement and experimental parameters such as chromatographic behavior, solubility in organic media, and potential for selective cross-coupling. The specific 3-methoxy substitution on the biphenyl core further distinguishes it from other methoxy isomers , altering reactivity profiles in Suzuki-Miyaura and other palladium-catalyzed reactions. The evidence below provides a quantitative basis for selecting this precise compound over alternatives.

Quantitative Differentiation of 1,3-Dichloro-5-(3-methoxyphenyl)benzene: Head-to-Head Data for Informed Selection


Lipophilicity (XLogP3) Differentiation: Optimizing Partitioning and Chromatography

1,3-Dichloro-5-(3-methoxyphenyl)benzene exhibits a computed XLogP3-AA value of 4.8 [1]. This is significantly higher than the non-methoxylated analog 1,3-dichloro-5-phenylbenzene (XLogP3: 3.7 [2]), representing a 30% increase in lipophilicity. In contrast, the single-ring analog 3,5-dichloroanisole has a much lower XLogP3 of 1.6 [3]. The 4.8 value of the target compound positions it as an intermediate lipophilicity option for biphenyl-based intermediates, directly influencing retention time in reverse-phase chromatography and partitioning in biphasic reactions.

Lipophilicity Chromatography Partition Coefficient Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability

The target compound has a computed Topological Polar Surface Area (TPSA) of 9.2 Ų [1]. This is identical to the TPSA of 1,3-dichloro-5-phenylbenzene [2] but significantly lower than the 22.5 Ų TPSA of 3,5-dichloroanisole [3]. The low TPSA of 9.2 Ų suggests enhanced passive membrane permeability compared to the single-ring analog, a crucial parameter for any downstream biological screening or medicinal chemistry optimization. The identical TPSA to the non-methoxylated biphenyl indicates that the addition of the methoxy group does not increase polar surface area, preserving favorable permeability characteristics.

Polar Surface Area Permeability Drug Design ADME

Molecular Weight and Its Implications for Purification and Handling

The molecular weight of 1,3-dichloro-5-(3-methoxyphenyl)benzene is 253.12 g/mol [1]. This is 13.5% higher than the 223.09 g/mol of 1,3-dichloro-5-phenylbenzene [2] and 43.0% higher than the 177.03 g/mol of 3,5-dichloroanisole [3]. The increased molecular weight directly translates to differences in physical properties such as boiling point and vapor pressure, which are critical considerations for handling, storage, and purification (e.g., rotary evaporation conditions). Furthermore, the molecular weight of 253.12 g/mol is identical to that of its isomer 3,5-dichloro-4-methoxybiphenyl (CAS 74298-90-1) , highlighting that the substitution pattern, not just the mass, is the key differentiator.

Molecular Weight Purification Chromatography Physical Properties

Differentiation in Cross-Coupling Reactivity: The 3-Methoxy Advantage

While no direct head-to-head quantitative data for this specific compound was found in the primary literature, class-level inference from studies on dichloroarene cross-coupling indicates that the substitution pattern significantly influences reactivity and site-selectivity [1][2]. The 1,3-dichloro substitution on one ring, combined with a 3-methoxy group on the other, creates a substrate that can undergo sequential Suzuki-Miyaura couplings with distinct selectivity profiles. For example, recent mechanistic work on dichloroarenes demonstrates that the interplay between halide byproduct, solvent, and ligand can be exploited for exhaustive or selective functionalization [2]. The 3-methoxy group, being an electron-donating group, can activate the adjacent ring toward oxidative addition compared to an unsubstituted phenyl ring. This differentiates the compound from its isomer, 3,5-dichloro-4-methoxybiphenyl, where the methoxy group is on the same ring as the chlorines , leading to a different electronic environment and potentially altered reaction kinetics.

Suzuki-Miyaura Coupling Palladium Catalysis Site-Selectivity Organic Synthesis

Recommended Application Scenarios for 1,3-Dichloro-5-(3-methoxyphenyl)benzene Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Candidates

The compound's balanced lipophilicity (XLogP3 4.8 [1]) and low TPSA (9.2 Ų [1]) make it a suitable scaffold for the synthesis of central nervous system (CNS) drug candidates, where blood-brain barrier permeability is a critical requirement. Its physicochemical profile aligns with established CNS drug-likeness parameters, offering a starting point for building blocks that favor passive diffusion across lipid membranes. This is a distinct advantage over more polar analogs like 3,5-dichloroanisole (TPSA 22.5 Ų) [2].

Organic Synthesis: Sequential Suzuki-Miyaura Coupling for Polyaryl Frameworks

The compound serves as a versatile substrate for sequential palladium-catalyzed cross-couplings. The 1,3-dichloro motif on one ring allows for potential differentiation in oxidative addition steps based on ligand and solvent selection, as inferred from class-level studies on dichloroarenes [3]. The 3-methoxyphenyl ring provides an electron-rich coupling partner that can be further functionalized. This enables the construction of complex, unsymmetrical polyaryl systems valuable in materials science and drug discovery.

Analytical Method Development: Reference Standard for Lipophilicity and Chromatography

With a well-defined XLogP3 of 4.8 [1] and molecular weight of 253.12 g/mol [1], this compound can be used as a reference standard for calibrating reverse-phase HPLC and UPLC systems. Its retention time can be predicted and compared to a series of analogs with known XLogP values (e.g., 1,3-dichloro-5-phenylbenzene at 3.7 [4]), facilitating method development for the separation of biphenyl derivatives in complex reaction mixtures.

Chemical Biology: Tool Compound for Permeability Studies

The low TPSA of 9.2 Ų [1] and moderate lipophilicity of 4.8 [1] make this compound a useful tool in permeability assays (e.g., PAMPA, Caco-2) to benchmark passive diffusion rates. Its physicochemical properties are in a range where small structural modifications (e.g., functionalization of the chloro groups) can be correlated with changes in permeability, aiding in the development of structure-permeability relationships.

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